N1-(L-Lysyl)spermine
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Overview
Description
Preparation Methods
The synthesis of N1-(L-Lysyl)spermine involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the hexanamide backbone: This involves the reaction of hexanoic acid with appropriate amines under controlled conditions.
Introduction of amino groups: The amino groups are introduced through nucleophilic substitution reactions, using reagents such as ammonia or primary amines.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as temperature and pH control.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity. This can include the use of catalysts, advanced purification techniques, and automated synthesis equipment .
Chemical Reactions Analysis
N1-(L-Lysyl)spermine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), controlled temperatures, and specific pH ranges. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N1-(L-Lysyl)spermine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of N1-(L-Lysyl)spermine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
N1-(L-Lysyl)spermine can be compared with other similar compounds, such as:
This compound: This compound shares a similar hexanamide backbone but differs in the arrangement of amino groups.
Hexanamide, 2,6-diamino-N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-, (2S)-: This is another stereoisomer with a similar structure but different stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry and the arrangement of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H38N6O |
---|---|
Molecular Weight |
330.51 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[3-[4-(3-aminopropylamino)butylamino]propyl]hexanamide |
InChI |
InChI=1S/C16H38N6O/c17-8-2-1-7-15(19)16(23)22-14-6-13-21-11-4-3-10-20-12-5-9-18/h15,20-21H,1-14,17-19H2,(H,22,23)/t15-/m0/s1 |
InChI Key |
XTNRHIZWLNLONB-HNNXBMFYSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCCCNCCCCNCCCN)N |
Canonical SMILES |
C(CCN)CC(C(=O)NCCCNCCCCNCCCN)N |
Synonyms |
ORI 1202 ORI-1202 |
Origin of Product |
United States |
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